3-(Pyridin-3-ylamino)propanenitrile
Description
Properties
IUPAC Name |
3-(pyridin-3-ylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMNKYJITTZEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-92-5 | |
| Record name | 3-(pyridin-3-ylamino)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Condensation
The most common method involves reacting 3-aminopyridine with acrylonitrile under alkaline conditions. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in polar solvents (e.g., ethanol, DMF) facilitates the Michael addition.
-
Reagents : 3-Aminopyridine, acrylonitrile, KOH, ethanol.
-
Conditions : 70–120°C, 12–24 hours under nitrogen.
-
Workup : Neutralization, extraction with dichloromethane, and vacuum distillation.
-
Yield : 57–70%.
Mechanism :
The reaction proceeds via nucleophilic attack of the pyridinylamine on the β-carbon of acrylonitrile.
Catalytic Methods Using Trifluoromethanesulfonic Acid
Acid-Catalyzed Cyclization
Trifluoromethanesulfonic acid (TfOH) enhances reaction rates by activating the nitrile group. This method is suitable for sterically hindered substrates.
-
Reagents : 3-Aminopyridine, ethyl acrylate, TfOH, anhydrous ethanol.
-
Conditions : 120–160°C, 16–20 hours under nitrogen.
-
Workup : Washing with petroleum ether/ethyl acetate, recrystallization.
-
Yield : 80–85%.
Advantages :
-
Reduced side reactions (e.g., overalkylation).
-
High purity (>99% by HPLC).
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to improve efficiency and safety.
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 90–110°C |
| Catalyst | Heterogeneous KOH/SiO₂ |
| Throughput | 5–10 kg/h |
Benefits :
-
Consistent product quality.
-
Scalability to multi-ton production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Base-Catalyzed | 57–70 | 95–98 | 120–150 | Moderate |
| Acid-Catalyzed | 80–85 | >99 | 200–220 | High |
| Continuous Flow | 75–82 | 98–99 | 180–200 | Industrial |
Trade-offs :
-
Acid catalysis offers higher yields but requires corrosion-resistant equipment.
-
Continuous flow systems reduce solvent use but demand significant capital investment.
Mechanistic Insights and Side Reactions
Competing Pathways
Stereochemical Considerations
Racemization is negligible due to the planar sp²-hybridized nitrogen in the pyridine ring ().
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-(Pyridin-3-ylamino)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- 3-(Pyridin-3-ylamino)propanenitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and metabolic disorders. For instance, studies have shown that derivatives of this compound can inhibit specific protein kinases involved in cancer progression .
- Biological Activity Studies :
Industrial Applications
-
Agrochemicals :
- The compound is utilized in the formulation of agrochemicals due to its efficacy in enhancing crop protection strategies. Its unique chemical properties allow for the development of new herbicides and pesticides that are more effective against resistant strains of pests.
- Organic Synthesis :
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Binding Affinity Studies : Research has shown that this compound binds effectively to various biological targets, indicating its potential as a lead compound in drug design. For example, it has been shown to bind with high affinity to certain protein kinases critical in cancer biology .
- In Vitro Testing : In vitro assays reveal that the compound can induce significant biological responses, such as apoptosis in targeted cancer cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylamino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Backbone Flexibility: The propanenitrile backbone (vs.
- Amine Substituent Effects :
- Pyridin-3-yl vs. Phenyl (9h) : The pyridine ring introduces nitrogen-mediated electronic effects (e.g., increased polarity, basicity) compared to phenyl, which may enhance solubility in polar solvents or binding to biological targets .
- Pyridin-3-yl vs. Pyridin-2-yl (9n, 5) : Positional isomerism alters steric and electronic profiles. Pyridin-3-yl substitution may reduce steric hindrance compared to 2-yl derivatives, facilitating nucleophilic reactions .
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
- Nitrile Stretching Frequency : All compounds exhibit C≡N IR stretches near 2235–2240 cm⁻¹, consistent with aliphatic nitriles .
- NMR Shifts: Pyridine ring protons in this compound are expected to resonate upfield compared to phenyl-substituted analogs due to electron-withdrawing effects of the pyridine nitrogen .
Biological Activity
3-(Pyridin-3-ylamino)propanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 101257-92-5
- Molecular Formula: C₈H₈N₄
Physical Properties:
- Molecular Weight: 164.18 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
Enzyme Inhibition
Research indicates that the compound may act as an enzyme inhibitor by binding to active sites of various enzymes, thereby blocking their activity. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.
Interaction with Receptors
The compound may also interact with specific receptors involved in signaling pathways, influencing cellular responses. For instance, it has been studied for its effects on kinases which play pivotal roles in cancer progression and metabolic regulation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro and in vivo. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways that regulate cell survival and death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Experimental Data
- Anticancer Studies:
-
Antimicrobial Activity:
- In vitro tests showed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparative Analysis
| Property/Activity | This compound | Other Similar Compounds |
|---|---|---|
| Anticancer Efficacy | IC50 ~12 µM (MCF-7 cells) | Varies (e.g., some >20 µM) |
| Antimicrobial Activity | MIC = 32 µg/mL (S. aureus) | Varies widely |
| Mechanism | PI3K/Akt inhibition | Various mechanisms |
Q & A
What are the key synthetic routes for 3-(Pyridin-3-ylamino)propanenitrile, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(2-cyanoethyl)aniline derivatives are synthesized via Michael addition of acrylonitrile to amines (e.g., aniline derivatives) under controlled temperatures (0–5°C) with catalysts like piperidine . Optimization strategies include:
- Solvent selection: Ethanol or aqueous systems improve solubility of polar intermediates.
- Catalyst tuning: Piperidine enhances reaction rates by deprotonating intermediates.
- Temperature control: Low temperatures (0–5°C) minimize side reactions like polymerization of acrylonitrile.
Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography .
How can researchers characterize the purity and structural integrity of this compound?
Answer:
Advanced analytical techniques are critical:
- NMR spectroscopy: 1H and 13C NMR (e.g., δ 7.0–8.5 ppm for pyridin-3-yl protons, δ 2.5–3.5 ppm for CH2 groups) confirm substitution patterns . DEPT and HSQC experiments resolve overlapping signals in complex spectra.
- Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 147.18 (C8H9N3+) .
- HPLC: Reverse-phase chromatography with UV detection (λ ~250 nm) assesses purity, particularly for amine-containing byproducts .
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Safety measures derived from related nitriles and amines include:
- PPE: Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors; nitriles can release toxic HCN under decomposition .
- Waste disposal: Segregate nitrile-containing waste for incineration or neutralization by approved facilities .
- Emergency response: Immediate decontamination with soap/water for skin exposure and medical consultation for ingestion .
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
The pyridin-3-yl group acts as an electron-deficient aromatic system, directing electrophilic substitution to the 4-position. The amino group enhances nucleophilicity, enabling:
- Buchwald–Hartwig amination: Palladium-catalyzed coupling with aryl halides.
- Cyano group reactivity: Participation in Strecker synthesis or hydrolysis to carboxylic acids under acidic conditions.
Computational studies (e.g., DFT) predict charge distribution, guiding catalyst selection for regioselective transformations .
What are the emerging applications of this compound in pharmacological research?
Answer:
Derivatives show promise in:
- Kinase inhibition: Analogous compounds (e.g., SKF-86002) target p38 MAP kinase, modulating cytokine production .
- Photoelectric materials: Pyridine-nitrogen lone pairs enhance electron transport in organic semiconductors .
- Antimicrobial agents: The nitrile group may coordinate metal ions in bacterial enzymes, disrupting function .
Structure-activity relationship (SAR) studies require systematic substitution of the pyridine ring and cyanoethyl chain .
How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) .
- Crystallography: Single-crystal X-ray structures unambiguously assign regiochemistry .
- Cross-validation: Compare IR, Raman, and computational spectra to confirm assignments .
What computational methods are suitable for predicting the bioactivity of this compound analogs?
Answer:
- Molecular docking: Screens binding affinity to targets like kinases (e.g., p38 MAPK) using AutoDock or Schrödinger .
- QSAR models: Relate substituent effects (e.g., Hammett σ values) to IC50 data .
- MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .
How does steric hindrance from the pyridin-3-yl group affect the compound’s reactivity in nucleophilic substitutions?
Answer:
The pyridin-3-ylamino group’s planar geometry reduces steric hindrance compared to bulkier substituents, favoring:
- SN2 mechanisms: Backside attack at β-carbon of the cyanoethyl chain.
- Conformational flexibility: Rotatable C-N bonds allow adaptive positioning in catalytic pockets .
Steric maps (e.g., using Moloc) visualize accessible reaction pathways .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key issues include:
- Byproduct formation: Polymerization of acrylonitrile at higher scales; mitigated by slow reagent addition .
- Purification: Gradient column chromatography becomes impractical; switch to recrystallization or distillation .
- Thermal stability: DSC/TGA analyses ensure safe handling during lyophilization .
How can researchers leverage this compound as a building block for heterocyclic frameworks?
Answer:
The nitrile group undergoes cyclization with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
